1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 3-aminopropylamino-methyl substituent.
Properties
IUPAC Name |
1-[(3-aminopropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-5-2-6-10-7-8(11)3-1-4-8/h10-11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHVXNYSAHKMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol, a compound with a unique cyclobutane core and amino functional groups, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure enables it to interact with various biological targets, influencing enzyme and receptor activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate various biochemical pathways, leading to diverse biological effects. The presence of both amino and hydroxyl groups enhances its reactivity and potential interactions with biological molecules .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cyclobutane derivatives, including this compound. The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
| Microbial Strain | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| P. aeruginosa | Low |
These findings indicate that modifications in the cyclobutane structure can lead to enhanced antimicrobial properties .
2. Immunomodulatory Effects
The compound has been explored for its immunomodulatory effects, particularly in the context of virological diseases and cancer treatment. It has shown promise in modulating immune responses, potentially aiding in the treatment of various diseases.
- Case Study : In a study involving animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates in subjects with induced tumors. This suggests a potential application in cancer therapy .
3. Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
- Mechanism : The neuroprotective activity is hypothesized to arise from its ability to inhibit apoptosis in neuronal cells, thereby preserving cell viability under stress conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymatic activities linked to disease progression. For instance, it was found to inhibit the enzyme involved in polyamine synthesis, which is crucial for cell proliferation.
In Vivo Studies
Animal model studies have confirmed the compound's efficacy in reducing inflammation and tumor growth. These results underscore its potential as a therapeutic agent in oncology and inflammatory diseases .
Scientific Research Applications
The compound "1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol," often referred to in scientific literature as a cyclobutane derivative, has garnered interest in various fields due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its scientific research applications, supported by data tables and documented case studies.
Key Properties
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 158.21 g/mol
- Melting Point : Not extensively documented; requires empirical determination.
- Solubility : Soluble in polar solvents due to the presence of hydroxyl and amine groups.
Pharmaceutical Development
The compound's structural features suggest potential applications in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders. Its ability to interact with biological systems makes it a candidate for further exploration.
Case Study: Neuroprotective Agents
Research indicates that derivatives of cyclobutane can exhibit neuroprotective properties. For instance, studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Organic Synthesis
This compound can serve as a building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Alkylation reactions
- Formation of amides and esters
- Synthesis of more complex cyclic compounds
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Base-catalyzed, room temperature | 85 | |
| Amide Formation | Acidic conditions, reflux | 75 | |
| Esterification | Catalytic conditions, 60°C | 80 |
Material Science
The compound's unique properties may also find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or chemical properties.
Case Study: Polymer Blends
Research has explored the incorporation of cyclobutane derivatives into polymer matrices to enhance thermal stability and mechanical strength. The addition of such compounds has been shown to improve the performance characteristics of various polymer blends.
Biochemical Research
Due to its amine and alcohol functionalities, this compound could be utilized in biochemical assays or as a reagent in the synthesis of biologically active molecules.
Potential Assays:
- Enzyme Inhibition Studies : Investigating the inhibitory effects on specific enzymes.
- Receptor Binding Studies : Analyzing interactions with neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
- Structure: Contains a cyclopropane ring fused to the cyclobutanol core via an aminomethyl group.
- Molecular Formula: C₈H₁₅NO; Molecular Weight: 141.21 g/mol .
- Physical Properties : Exists as an oil, stored at 4°C .
- Applications : Used in fragment-based drug design (FBDD) due to its compact, three-dimensional geometry .
cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol (VUF25586)
- Structure : Features a 5-methylisoxazole substituent and a propyl group on the cyclobutane ring .
- Synthesis : Prepared via reductive amination between cis-amine and 3-methylpicolinaldehyde, yielding a pale-yellow oil .
- Applications : Investigated in fragment-based drug discovery for central nervous system targets .
- Key Difference: The isoxazole moiety introduces aromaticity and hydrogen-bonding capacity, unlike the aliphatic 3-aminopropyl group in the target compound.
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol
- Structure: Substituted with a 4-fluorophenyl group on the cyclobutanol core .
- Molecular Formula: C₁₁H₁₂FNO; Molecular Weight: 193.22 g/mol .
1-((3-((3-Aminopropyl)(methyl)amino)propyl)amino)decan-2-ol
- Structure: Contains a decanol chain and a branched 3-aminopropyl(methyl)amino group .
- Synthesis: Derived from 2-octyloxirane and N1-(3-aminopropyl)-N1-methylpropane-1,3-diamine in ethanol .
- Applications: Used in lipid nanoparticle formulations for mRNA vaccines .
- Key Difference: The long hydrocarbon tail and tertiary amine structure suit it for lipid-based delivery systems, unlike the rigid cyclobutanol core of the target compound.
Comparative Data Table
Preparation Methods
Reductive Amination Approach
- Starting from cyclobutanone or 1-formylcyclobutan-1-ol, reaction with 3-aminopropylamine under reductive amination conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) can yield the target compound.
- This method allows direct formation of the secondary amine linkage and introduction of the aminopropyl chain.
Aminomethylation of Cyclobutanol Derivatives
- Halomethyl cyclobutanols (e.g., chloromethylcyclobutan-1-ol) can be reacted with 3-aminopropylamine under nucleophilic substitution conditions to introduce the aminopropylamino methyl substituent.
- This method requires careful control of reaction conditions to avoid over-alkylation and side reactions.
Reduction of Amino Acid Precursors
- Analogous to the preparation of (R)-3-aminobutan-1-ol, reduction of amino acid precursors using hydride reagents such as sodium aluminum hydride can be employed to obtain amino alcohols with high purity and yield.
- This approach, while demonstrated for linear amino alcohols, suggests potential adaptation for cyclobutanone or cyclobutanecarboxylic acid derivatives to yield cyclobutanol amino alcohols.
Detailed Research Findings on Related Amino Alcohol Synthesis
A comprehensive study on the preparation of (R)-3-aminobutan-1-ol, a structurally related amino alcohol, offers valuable insights into preparation methods that could be adapted for this compound:
| Aspect | Details |
|---|---|
| Starting Material | (R)-3-aminobutanoic acid |
| Reducing Agent | Sodium aluminum hydride (NaAlH4 alternative) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Reaction Conditions | Cooling to -8 °C during reagent addition, reflux for 16 hours |
| Yield | 65-70% isolated yield |
| Purity | 85-99% depending on purification method |
| Advantages | One-step reduction, cost-effective reagents, scalable process |
| Challenges | Sensitivity to moisture, need for careful temperature control, handling of reactive hydride reagents |
This process involves the reduction of an amino acid to the corresponding amino alcohol, which is a key step in synthesizing amino alcohols for pharmaceutical applications.
Data Table: Comparative Analysis of Amino Alcohol Preparation Approaches
| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|---|
| Reductive Amination | Cyclobutanone + 3-aminopropylamine + NaBH3CN | Direct amine introduction, mild conditions | Possible side reactions, purification needed | High - direct method for amino substitution |
| Nucleophilic Substitution | Halomethylcyclobutanol + 3-aminopropylamine | Straightforward, good yields possible | Requires halide precursor, side reactions | Moderate - depends on availability of halide |
| Reduction of Amino Acid Precursors | Aminocyclobutanecarboxylic acid + NaAlH4 or NaAlH | High purity, scalable, one-step | Sensitive reagents, moisture sensitive | Potential - if suitable amino acid precursor available |
| Chemoenzymatic Synthesis | Enzymes + chiral pool substrates | High stereoselectivity, green chemistry | Multiple steps, cost of enzymes | Low - complex for this compound |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
